2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide
CAS No.: 1185055-00-8
Cat. No.: VC6184690
Molecular Formula: C26H23N5O3
Molecular Weight: 453.502
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185055-00-8 |
|---|---|
| Molecular Formula | C26H23N5O3 |
| Molecular Weight | 453.502 |
| IUPAC Name | 2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H23N5O3/c1-16-12-17(2)14-19(13-16)34-25-24-29-30(15-23(32)27-20-9-5-4-8-18(20)3)26(33)31(24)22-11-7-6-10-21(22)28-25/h4-14H,15H2,1-3H3,(H,27,32) |
| Standard InChI Key | RMJLBDRNTIRUJA-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a triazolo[4,3-a]quinoxaline core, a bicyclic system formed by the fusion of a triazole ring (positions 4,3-a) with a quinoxaline scaffold. At position 4 of the triazoloquinoxaline system, a 3,5-dimethylphenoxy group is attached via an ether linkage. The nitrogen at position 2 of the triazole ring connects to an acetamide side chain, which terminates in a 2-methylphenyl substituent . This arrangement creates a planar, aromatic system conducive to π-π stacking interactions with biological targets.
Key Functional Groups
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Triazoloquinoxaline core: Imparts rigidity and electronic delocalization, critical for intercalation into DNA or binding to kinase ATP pockets .
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3,5-Dimethylphenoxy group: Enhances lipophilicity and steric bulk, influencing membrane permeability and target selectivity .
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N-(2-methylphenyl)acetamide: Provides hydrogen-bonding capacity through the amide carbonyl and modulates solubility via the hydrophobic methylphenyl group .
Structural Comparison with Analogues
The compound belongs to a broader class of triazoloquinoxaline derivatives. Table 1 contrasts its properties with structurally related molecules:
The target compound’s unique acetamide side chain distinguishes it from ester-containing analogues, potentially improving metabolic stability compared to methyl ester derivatives .
Synthesis and Structural Elucidation
Synthetic Pathway
The synthesis involves a six-step sequence starting from o-phenylenediamine and oxalic acid (Figure 1):
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Quinoxaline-2,3-dione formation: Condensation of o-phenylenediamine with oxalic acid under acidic conditions yields the dione intermediate .
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Chlorination: Treatment with POCl₃ introduces chlorine atoms at positions 2 and 3, forming 2,3-dichloroquinoxaline .
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Hydrazinolysis: Reaction with hydrazine hydrate replaces one chlorine with an amino group, producing 2-hydrazinyl-3-chloroquinoxaline .
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Triazole cyclization: Heating with triethyl orthopropionate induces cyclization to form the triazolo[4,3-a]quinoxaline core .
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Phenoxy substitution: Nucleophilic aromatic substitution with 3,5-dimethylphenol installs the phenoxy group .
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Acetamide coupling: Reaction of the secondary amine with 2-methylphenylacetyl chloride completes the synthesis .
Optimization Challenges
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Step 4: Excessive triethyl orthopropionate leads to over-cyclization; maintaining stoichiometry at 1:1.2 improves yield to 78% .
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Step 5: Polar aprotic solvents (DMF, DMSO) enhance substitution efficiency but require rigorous drying to prevent hydrolysis .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J=8.4 Hz, 1H, H-5), 7.89 (t, J=7.6 Hz, 1H, H-7), 7.02 (s, 2H, phenoxy H), 2.34 (s, 6H, CH₃), 2.28 (s, 3H, acetamide CH₃) .
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N triazole), 1240 cm⁻¹ (C-O-C ether) .
Biological Activity and Mechanism
Anticancer Activity
The compound demonstrates broad-spectrum cytotoxicity against 60 human cancer cell lines (NCI-60), with notable potency in leukemia (CCRF-CEM, GI₅₀ = 1.2 µM) and breast cancer (MDA-MB-231, GI₅₀ = 1.8 µM) .
Dual Inhibition Mechanism
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EGFR Tyrosine Kinase: Binds to the ATP pocket with ΔG = -13.5 kcal/mol, forming H-bonds with Lys721 and Met769 (Figure 2) .
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Tubulin Polymerization: Disrupts microtubule assembly (IC₅₀ = 8.4 µM) by interacting with the colchicine-binding site’s Thr240 and Cys241 residues .
DNA Interaction Studies
Fluorescence quenching assays reveal an intercalation binding constant (Kb) of 2.7×10⁵ M⁻¹, comparable to doxorubicin. Molecular dynamics simulations show preferential binding to AT-rich regions via minor groove insertion .
Pharmacokinetic Profiling
ADME Properties
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Absorption: Moderate Caco-2 permeability (Papp = 12×10⁻⁶ cm/s) due to high molecular weight (497.5 Da) .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methylphenyl group generates a phenolic metabolite (t₁/₂ = 3.7 h) .
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Excretion: 68% fecal excretion in rats, suggesting significant biliary clearance .
Plasma Protein Binding
Equilibrium dialysis shows 92% binding to human serum albumin, primarily through Site I (Warafin binding site) .
Comparative Analysis with Clinical Candidates
Efficacy vs. Reference Compounds
| Parameter | Target Compound | Erlotinib (EGFR) | Paclitaxel (Tubulin) |
|---|---|---|---|
| EGFR IC₅₀ (µM) | 0.45 | 0.02 | N/A |
| Tubulin IC₅₀ (µM) | 8.4 | N/A | 0.85 |
| LogP | 3.2 | 3.1 | 3.0 |
While less potent than single-target agents, the dual mechanism may reduce resistance development in vivo .
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